![molecular formula C19H17N3O3S B2540350 N-(furan-2-ylméthyl)-2-benzamido-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 942004-65-1](/img/structure/B2540350.png)
N-(furan-2-ylméthyl)-2-benzamido-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzamido-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C19H17N3O3S and its molecular weight is 367.42. The purity is usually 95%.
BenchChem offers high-quality 2-benzamido-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-benzamido-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antimicrobienne
La structure hétérocyclique du composé suggère des propriétés antimicrobiennes potentielles. Les chercheurs ont étudié son efficacité contre les bactéries, les champignons et autres micro-organismes. En inhibant les processus cellulaires essentiels, il pourrait servir de base à de nouveaux antibiotiques ou agents antifongiques .
Potentiel anticancéreux
Les composés hétérocycliques présentent souvent une activité anticancéreuse. Des études ont exploré l'impact de ce composé sur les lignées cellulaires cancéreuses. Il peut interférer avec la prolifération cellulaire, induire l'apoptose ou inhiber des voies de signalisation spécifiques. Des recherches supplémentaires sont nécessaires pour valider son potentiel en tant que médicament anticancéreux .
Insecticides et herbicides
Les molécules hétérocycliques ont été utilisées en agriculture comme insecticides et herbicides puissants. L'étude des effets de ce composé sur les ravageurs et les mauvaises herbes pourrait conduire au développement d'agrochimiques écologiques .
Processus biologiques et inhibition enzymatique
Compte tenu de sa ressemblance structurelle avec les acides aminés, ce composé pourrait interagir avec des enzymes ou participer à des processus biologiques. Les chercheurs ont exploré son rôle dans les voies cellulaires, notamment les protéines kinases. Comprendre ses interactions enzymatiques pourrait révéler des applications thérapeutiques .
Développement de médicaments
La structure unique du composé en fait une cible attrayante pour le développement de médicaments. En modifiant ses groupes fonctionnels, les chercheurs peuvent concevoir des dérivés avec des propriétés pharmacologiques améliorées. Les applications potentielles incluent le traitement des troubles métaboliques ou des affections neurologiques .
Industrie alimentaire et composés aromatiques
Les composés hétérocycliques contribuent souvent aux profils de saveur et d'arôme des aliments. L'étude des propriétés sensorielles de ce composé pourrait conduire à des applications dans l'industrie alimentaire, telles que des exhausteurs de goût ou des additifs .
Mécanisme D'action
Target of Action
The primary targets of 2-benzamido-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide are Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε) . These kinases are part of the highly conserved and ubiquitously expressed serine/threonine protein kinase family . They play a crucial role in various cellular processes such as canonical Wnt signaling, DNA damage response, cell cycle progression, apoptosis, and chromosome segregation .
Mode of Action
The compound acts as a potent and specific inhibitor of CK1δ and CK1ε . It binds to these kinases, thereby inhibiting their activity . The X-ray analysis of the compound bound to CK1δ has demonstrated its binding mode .
Biochemical Pathways
The inhibition of CK1δ and CK1ε by the compound affects various biochemical pathways. These kinases phosphorylate many different substrates bearing either a canonical or a non-canonical consensus sequence . By inhibiting these kinases, the compound disrupts these phosphorylation events, thereby affecting the associated biochemical pathways .
Pharmacokinetics
The compound’s ability to inhibit the proliferation of tumor cell lines in a dose and cell line-specific manner suggests that it has favorable bioavailability .
Result of Action
The result of the compound’s action is the inhibition of proliferation of tumor cell lines in a dose and cell line-specific manner . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer.
Analyse Biochimique
Biochemical Properties
The compound 2-benzamido-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide has been identified as a potent and specific inhibitor of CK1δ . It exhibits a high affinity towards CK1δ, indicating that it may interact with this enzyme in biochemical reactions .
Cellular Effects
In a cell biological approach, the compound 2-benzamido-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide has been observed to inhibit the proliferation of tumor cell lines in a dose and cell line-specific manner . This suggests that it may have significant effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-benzamido-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide involves binding interactions with biomolecules, specifically with CK1δ . It acts as a potent and selective inhibitor of CK1δ, which suggests that it may exert its effects at the molecular level through enzyme inhibition .
Temporal Effects in Laboratory Settings
Its ability to inhibit the proliferation of tumor cell lines suggests that it may have long-term effects on cellular function .
Metabolic Pathways
Given its interaction with CK1δ, it may be involved in pathways where this enzyme plays a role .
Transport and Distribution
Its interactions with CK1δ suggest that it may be transported to sites where this enzyme is active .
Subcellular Localization
The subcellular localization of 2-benzamido-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is another area that warrants further study. Given its interaction with CK1δ, it may be localized to compartments or organelles where this enzyme is present .
Propriétés
IUPAC Name |
2-benzamido-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c23-17(12-5-2-1-3-6-12)22-19-21-16-14(8-9-15(16)26-19)18(24)20-11-13-7-4-10-25-13/h1-7,10,14H,8-9,11H2,(H,20,24)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQAEERYAWDNBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)NCC3=CC=CO3)N=C(S2)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
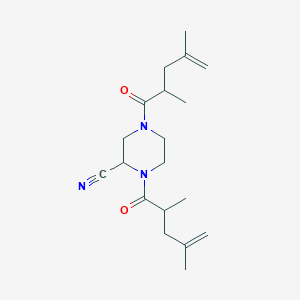
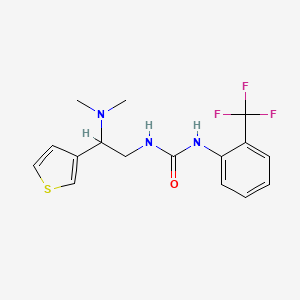
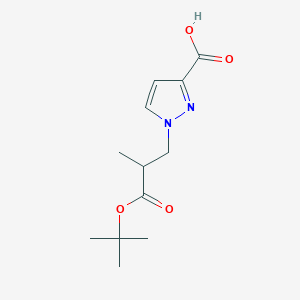
![N'-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2540273.png)
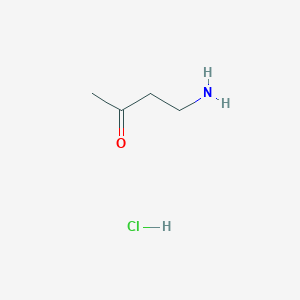
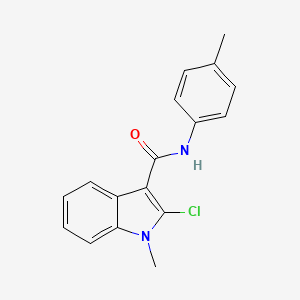

![2-[(3-fluoro-4-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol](/img/structure/B2540281.png)
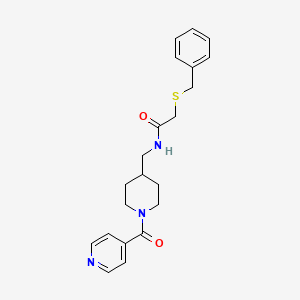
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2540286.png)
![3-Fluoro-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2540287.png)
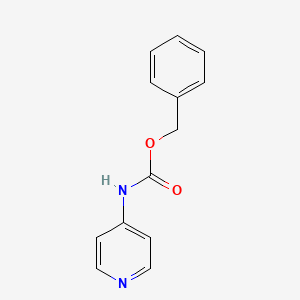
![2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2540289.png)

